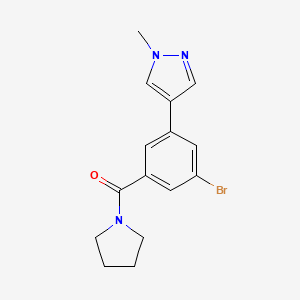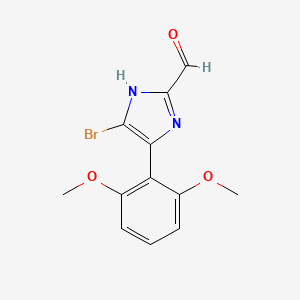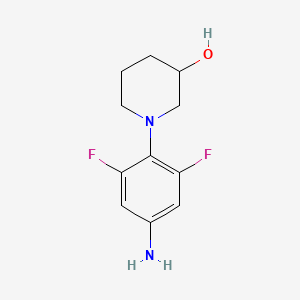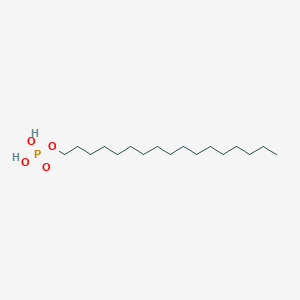
(3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a brominated phenyl ring, a pyrazole moiety, and a pyrrolidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl precursor, followed by the introduction of the pyrazole and pyrrolidine groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents. Studies may focus on its activity against specific enzymes, receptors, or cellular pathways.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its incorporation into various formulations can enhance the performance and functionality of industrial products.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound’s brominated phenyl ring and pyrazole moiety may bind to active sites on enzymes or receptors, modulating their activity. The pyrrolidine group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
(3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.
(3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(morpholin-1-yl)methanone: Replacement of the pyrrolidine group with a morpholine ring can impact the compound’s solubility and interaction with biological targets.
Uniqueness
The uniqueness of (3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated phenyl ring, methylated pyrazole, and pyrrolidine group allows for versatile applications and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C15H16BrN3O |
|---|---|
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
[3-bromo-5-(1-methylpyrazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H16BrN3O/c1-18-10-13(9-17-18)11-6-12(8-14(16)7-11)15(20)19-4-2-3-5-19/h6-10H,2-5H2,1H3 |
Clave InChI |
SVOHKZXTPBQPQU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)









